![molecular formula C16H25N3O2 B4688163 N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4688163.png)
N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide
Overview
Description
N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN is a benzamide derivative that was first synthesized in the early 1990s. Since then, it has been extensively studied for its unique properties and potential uses.
Mechanism of Action
N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide works by binding to specific proteins and inducing a conformational change that results in a fluorescent signal. The exact mechanism of action is not fully understood, but it is believed to involve the formation of hydrogen bonds and other interactions between this compound and the target protein.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. However, its use as a fluorescent probe may have indirect effects on cellular processes by allowing researchers to study protein-protein interactions and other biological processes in real-time.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide is its high selectivity for specific proteins and other biomolecules. This allows researchers to study specific biological processes in detail and with high accuracy. Additionally, this compound is relatively easy to use and does not require any special equipment or expertise.
However, there are also some limitations to the use of this compound in lab experiments. For example, its fluorescent signal may be affected by environmental factors such as pH and temperature, which can make it difficult to obtain consistent results. Additionally, its use is limited to in vitro studies and cannot be used in vivo.
Future Directions
There are numerous potential future directions for research on N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide. One area of interest is the development of new and improved fluorescent probes based on this compound. Researchers are also exploring the use of this compound in other fields, such as drug discovery and materials science. Additionally, there is ongoing research into the mechanism of action of this compound and its interactions with specific proteins and other biomolecules.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting and imaging proteins and other biomolecules. This compound has been shown to selectively bind to specific proteins and produce a strong fluorescence signal, making it a useful tool for studying protein-protein interactions and other biological processes.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(2)9-3-8-17-16(20)14-4-6-15(7-5-14)19-10-12-21-13-11-19/h4-7H,3,8-13H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKZRYWYMODPQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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